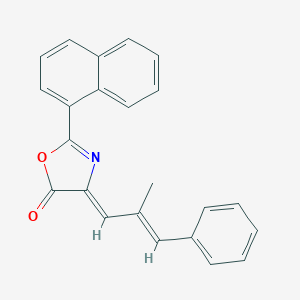
ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a bromine atom attached to the indole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the bromination of indole to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group to form the acetylamino derivative. Finally, the carboxylation of the indole ring is achieved through esterification with ethyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the acetylamino group to an amino group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Ethyl 3-(acetylamino)-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3-(acetylamino)-1H-indole-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-1H-indole-2-carboxylic acid: Lacks the ethyl ester and acetylamino groups, which can affect its solubility and chemical properties.
3-(Acetylamino)-5-bromo-1H-indole:
The presence of the bromine atom and the acetylamino group in ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate makes it unique and potentially more versatile in various chemical and biological contexts.
属性
分子式 |
C13H13BrN2O3 |
|---|---|
分子量 |
325.16g/mol |
IUPAC 名称 |
ethyl 3-acetamido-5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13BrN2O3/c1-3-19-13(18)12-11(15-7(2)17)9-6-8(14)4-5-10(9)16-12/h4-6,16H,3H2,1-2H3,(H,15,17) |
InChI 键 |
YPGCPMZBOKBGFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C |
规范 SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B402454.png)
![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-2-methoxy-benzamide](/img/structure/B402456.png)
![N-({N'-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE](/img/structure/B402459.png)


![2,6-dimethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B402466.png)
![4-[(2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402467.png)

![4-[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402470.png)
![4-[(2-(2-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402472.png)
![4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402474.png)
![4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B402475.png)
